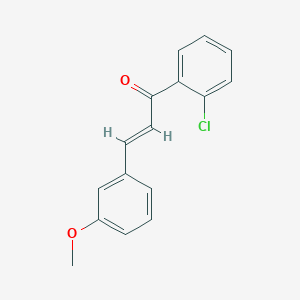

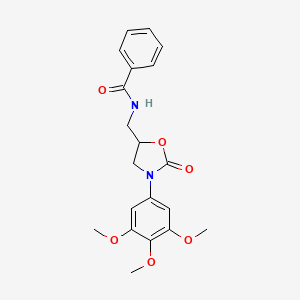

![molecular formula C23H28N4O5 B2491055 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-09-9](/img/structure/B2491055.png)

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrano[3,2-c]pyridine derivatives, including compounds similar to the specified chemical, involves multi-step chemical reactions that typically start from simple precursors. These processes often employ techniques such as condensation, cyclization, and substitution reactions. For instance, Rahmati (2010) demonstrated a one-pot, three-component condensation reaction involving an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles with high yields (Rahmati, 2010).

Molecular Structure Analysis

The molecular and crystal structure analysis of these compounds often reveals detailed insights into their conformation, bonding, and interactions. X-ray diffraction techniques are commonly used to elucidate the crystal structure, showing how heterocyclic rings adopt specific conformations and how molecular packing is influenced by intermolecular forces. For example, Sharma et al. (2015) investigated two carbonitrile compounds, revealing significant deviations from planarity in the pyran ring and highlighting the role of N-H...O and N-H...N hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2015).

科学的研究の応用

Synthesis and Chemical Transformations

The compound is part of the 2H-pyrano[3,2-c]pyridine system, which has been synthesized through several innovative approaches. For example, Strah, Svete, and Stanovnik (1996) detailed a new method for synthesizing 2H-pyrano[3,2-c]pyridine derivatives starting from 1,3-dicarbonyl compounds. This synthesis pathway emphasizes the compound's role as an intermediate in producing diverse heterocyclic systems, showcasing its potential utility in synthesizing pharmacologically active molecules or materials with unique properties (Strah, Svete, & Stanovnik, 1996).

Antimicrobial and Anticancer Activities

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds, synthesized via reactions involving 4-dimethylaminomethylene derivatives, exhibited potent cytotoxic activities against various cancer cell lines. This study by Deady et al. (2003) underscores the potential of pyrano[3,2-c]pyridine derivatives in developing new anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential application in organic–inorganic photodiode fabrication. This research highlights the utility of pyrano[3,2-c]pyridine derivatives in the development of new materials for solar energy conversion, marking an exciting intersection between organic chemistry and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Docking and In Vitro Screening

A study on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives by Flefel et al. (2018) showcases the compound's relevance in medicinal chemistry. These derivatives were evaluated for their antimicrobial and antioxidant activities, providing insights into their potential as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

特性

IUPAC Name |

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-13-9-19-21(23(28)27(13)8-7-26(2)3)20(15(12-24)22(25)32-19)14-10-17(30-5)18(31-6)11-16(14)29-4/h9-11,20H,7-8,25H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXJPYJGXKFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

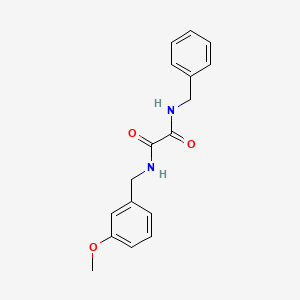

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)